Molecular Mass and Elemental Composition Differentiate Dehydrated (m/z 933) from Non-Dehydrated (m/z 951) Ertapenem Dimers
The N‑carbonyl dimer (C₄₄H₄₈N₆O₁₃S₂, monoisotopic mass 933.01 Da) belongs to the dehydrated dimer subclass that exhibits a molecular ion at m/z 933 [M+H]⁺ in positive‑ion LC‑MS, whereas the major non‑dehydrated dimers such as Ertapenem Dimer I (CAS 1199797-41-5, C₄₄H₅₀N₆O₁₄S₂, MW 951.05) show m/z 951 [1]. This 18 Da mass difference corresponds to the formal loss of one water molecule and is the primary MS‑based discriminator between the two impurity subclasses [1].
| Evidence Dimension | Molecular ion mass (m/z [M+H]⁺) in LC-MS |
|---|---|
| Target Compound Data | m/z 933 (dehydrated dimer; C₄₄H₄₈N₆O₁₃S₂, MW 933.01) |
| Comparator Or Baseline | Ertapenem Dimer I (CAS 1199797-41-5): m/z 951 (non‑dehydrated dimer; C₄₄H₅₀N₆O₁₄S₂, MW 951.05) |
| Quantified Difference | Δm/z = 18 Da (H₂O loss); Δ molecular formula = H₂O; Δ exact mass = 18.01 Da |
| Conditions | LC‑MS/MS in positive ion mode; X‑Terra RP‑18 column (150 × 4.6 mm, 3.5 µm); ammonium formate buffer pH 8.0 / acetonitrile / methanol gradient [1] |
Why This Matters
Procurement of the correct impurity standard (m/z 933 vs. m/z 951) is essential for unambiguous MS peak assignment and for avoiding false-negative or false-positive impurity detection in ANDA stability studies.
- [1] Jadhav RA, Ahirrao VK, Pathan AR, Patil KR, Rane VP, Yeole RD. An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. Chromatographia. 2020;83(9):1095–1105. doi:10.1007/s10337-020-03928-6 View Source
